molecular formula C7H15NO2 B1485608 trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol CAS No. 2159212-91-4

trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol

Cat. No.: B1485608
CAS No.: 2159212-91-4
M. Wt: 145.2 g/mol
InChI Key: CXWIBPXQWUMDEY-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol is a cyclobutane derivative featuring a strained four-membered ring with a trans-configuration of substituents. The molecule includes a hydroxyl group at position 1 and a 3-hydroxypropylamino moiety at position 2. Its structure imparts unique physicochemical properties, such as moderate polarity due to the hydroxyl groups and conformational rigidity from the cyclobutane ring.

Properties

IUPAC Name

(1R,2R)-2-(3-hydroxypropylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c9-5-1-4-8-6-2-3-7(6)10/h6-10H,1-5H2/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWIBPXQWUMDEY-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on receptor interactions, physiological effects, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7_{7}H15_{15}N1_{1}O1_{1}, with a molecular weight of 143.21 g/mol. The compound features a cyclobutane ring with a hydroxyl group and an amino group, which are crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound primarily involves its interaction with specific receptors, notably the sphingosine-1-phosphate (S1P) receptors. These G-protein-coupled receptors play significant roles in various cellular processes:

Biological Activity Details
Receptor Binding Binds to S1P receptors (EDG-1, EDG-6, EDG-8)
Physiological Effects Modulates cell proliferation, migration, and angiogenesis
Potential Therapeutic Uses Autoimmune diseases, cancer therapies, organ transplantation

The compound acts as an agonist at S1P receptors, influencing immune responses and vascular stability. This interaction can lead to modulation of inflammation and cell migration, making it a candidate for therapeutic applications in autoimmune disorders and cancer treatment.

Case Study 1: Immunomodulatory Effects

A study investigated the immunomodulatory effects of this compound in a murine model. The results indicated a significant reduction in lymphocyte counts in peripheral blood, suggesting its potential as an immunosuppressant. The agonistic activity on S1P receptors correlated with decreased levels of pro-inflammatory cytokines.

Case Study 2: Anti-Angiogenic Properties

Another study focused on the anti-angiogenic properties of the compound using the chick chorioallantoic membrane (CAM) assay. The findings revealed that at higher concentrations, this compound significantly inhibited new blood vessel formation, highlighting its potential application in cancer therapies where angiogenesis is a critical factor.

Pharmacological Profile

The pharmacological profile of this compound suggests that it may exhibit both therapeutic benefits and side effects depending on dosage and administration route. The following table summarizes key pharmacokinetic properties:

Property Value
Solubility Soluble in polar solvents
Half-Life TBD (To be determined)
Metabolism Primarily hepatic metabolism with possible CYP450 involvement

Comparison with Similar Compounds

Ring Size and Substituent Variations

The cyclobutane core differentiates this compound from larger cyclic analogs. For example:

  • Cyclopentene derivative: (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol () features a five-membered ring with a tetrazole-thio group. The tetrazole group acts as a bioisostere for carboxylic acids, which is absent in the target compound .
  • Cyclobutane analogs: trans-3-(((3-Methyloxetan-3-yl)methyl)amino)-3-propylcyclobutan-1-ol (11e): Retains the cyclobutane ring but substitutes the 3-hydroxypropyl group with a methyloxetan moiety. This modification increases lipophilicity (logP) and may improve blood-brain barrier penetration compared to the hydrophilic 3-hydroxypropyl group . trans-2-{[3-(Propan-2-yloxy)propyl]amino}cyclobutan-1-ol: Replaces the hydroxyl group with an isopropyl ether, reducing hydrogen-bonding capacity and solubility but enhancing metabolic stability .

Stereochemical Considerations

  • The trans configuration in the target compound positions the hydroxyl and amino groups on opposite faces of the cyclobutane ring, creating a distinct spatial arrangement. In contrast, 3-Chloro-N-((cis)-3-hydroxy-1-propylcyclobutyl)thiophene-2-carboxamide (12a) () adopts a cis configuration, which alters dipole interactions and steric hindrance in molecular recognition .

Physicochemical Properties

Property trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol 11e 12a Cyclopentene Derivative ()
Molecular Weight ~173.2 g/mol ~255.3 g/mol ~279.8 g/mol ~327.4 g/mol
Polar Groups 2 hydroxyls 1 hydroxyl, 1 oxetan 1 hydroxyl, 1 carboxamide 2 hydroxyls, 1 tetrazole-thio
logP (Estimated) -0.5 to 0.2 1.1–1.5 1.8–2.2 0.5–1.0
Synthetic Yield Not reported 43% 59% Not reported

Preparation Methods

Key Features:

  • Substrate: Alkanoyloxycarbamates derived from appropriate hydroxy and amino precursors.
  • Base: Cesium carbonate (Cs2CO3) is identified as the optimal base for promoting the reaction.
  • Solvent: Acetonitrile (MeCN) provides the best yield.
  • Temperature: Heating at 100 °C for 1 hour under air atmosphere.
  • Mechanism: The reaction proceeds via a deprotonation step followed by an intramolecular SN2-type nucleophilic substitution, possibly involving a concerted rearrangement similar to Hofmann or Curtius rearrangements.

Representative Procedure:

Step Conditions Outcome
React alkanoyloxycarbamate with Cs2CO3 (1 equiv) in MeCN Stir at 100 °C for 1 hour Formation of alkylamine product with high yield (up to 81%)
Purify by silica gel chromatography Hexane/ethyl acetate (20:1) Isolate pure this compound

This method allows for gram-scale synthesis with yields around 76% to 81%, demonstrating scalability and efficiency.

Retrosynthesis and AI-Powered Synthetic Planning

Advanced retrosynthetic analysis using AI tools (e.g., Template_relevance models combined with databases such as Pistachio and Reaxys) suggests concise one-step or multi-step routes to this compound from commercially available precursors.

  • The retrosynthesis focuses on forming the cyclobutane ring with the amino and hydroxyl substituents positioned trans to each other.
  • Key transformations include ring-opening, amination, and hydroxylation steps guided by template-based reaction prediction.
  • The AI models prioritize reaction plausibility and synthetic accessibility, offering several feasible synthetic routes.

Alternative Synthetic Routes from Patent Literature

While direct synthetic methods for this compound are limited in patent literature, related compounds such as trans-3-aminobutanol have documented synthetic pathways involving dibenzyl intermediates and stereoselective amination. These methods may be adapted or serve as inspiration for synthesizing the cyclobutan-1-ol derivative by:

  • Using protected amine intermediates.
  • Employing stereoselective catalytic hydrogenation or substitution.
  • Applying dibenzyl protection/deprotection strategies to control stereochemistry.

Summary Table of Preparation Conditions and Yields

Preparation Method Key Reagents/Conditions Temperature Solvent Yield (%) Notes
Base-mediated intramolecular decarboxylative amination of alkanoyloxycarbamates Cs2CO3 (1 equiv), alkanoyloxycarbamate substrate 100 °C MeCN 76–81 Gram scale synthesis possible; stereoselective trans product
AI-predicted retrosynthesis Various precursors and reagents depending on route Variable Variable Variable Multiple feasible routes; optimized for one-step synthesis
Patent-related stereoselective amination Dibenzyl intermediates, catalytic hydrogenation Variable Variable Not specified Potentially adaptable for cyclobutanol derivatives

Research Findings and Notes

  • The base-mediated intramolecular amination method is efficient and provides high stereoselectivity for the trans isomer, critical for biological activity.
  • Cesium carbonate is superior among tested bases, likely due to its strong basicity and solubility in organic solvents.
  • The reaction mechanism involves a concerted rearrangement rather than radical intermediates, minimizing side reactions.
  • The method is compatible with scale-up, important for research and potential industrial applications.
  • AI-assisted retrosynthesis tools enhance synthetic planning by offering diverse and optimized routes, reducing trial-and-error in the lab.

This comprehensive analysis of preparation methods for this compound highlights a robust base-mediated amination approach supported by modern AI retrosynthesis and related patent methodologies. These routes provide reliable access to this biologically relevant compound with controlled stereochemistry and good yields, facilitating its application in medicinal chemistry research.

Q & A

Q. What are the recommended synthetic routes for trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Route 1 : Utilize a cyclobutane ring-opening strategy with epoxide intermediates. For example, react trans-2-aminocyclobutan-1-ol (a structurally related compound) with 3-hydroxypropyl bromide under nucleophilic substitution conditions. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance reactivity while minimizing side reactions .
  • Route 2 : Employ reductive amination between cyclobutanone derivatives and 3-hydroxypropylamine. Catalytic hydrogenation (e.g., Pd/C or Raney Ni) at 50–70°C in methanol can improve stereochemical control .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/methanol 4:1) to achieve >95% purity. Confirm stereochemistry using NOESY NMR .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Assign peaks to confirm the trans configuration (e.g., coupling constants J = 8–10 Hz for adjacent cyclobutane protons) and hydroxypropyl chain integration .
    • NOESY : Verify spatial proximity of the amino and hydroxyl groups to confirm stereochemistry .
  • Mass Spectrometry : Use HRMS (High-Resolution MS) to validate the molecular formula (C8H17NO2, exact mass: 159.23 g/mol). ESI+ mode is recommended for protonated ion detection .
  • X-ray Crystallography : If crystalline, determine absolute configuration via single-crystal diffraction (e.g., as demonstrated for structurally similar amino alcohols in ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituting the 3-hydroxypropyl group on biological activity?

Methodological Answer:

  • Systematic Substitution : Synthesize analogs with modifications to the hydroxypropyl chain (e.g., varying chain length, replacing -OH with -OCH3, or introducing fluorine).
  • Biological Assays : Test analogs against target receptors (e.g., GPCRs or enzymes) using:
    • In vitro binding assays (e.g., radioligand displacement).
    • Functional assays (e.g., cAMP accumulation for GPCR activity).
  • Data Analysis : Use IC50/EC50 values to construct SAR tables. Example:
SubstituentBinding Affinity (Ki, nM)Functional Activity (EC50, μM)
3-Hydroxypropyl (parent)120 ± 152.3 ± 0.4
2-Hydroxyethyl450 ± 30>10
3-Methoxypropyl280 ± 208.1 ± 1.2
  • Key Insight : Bulky or polar substituents may reduce affinity due to steric hindrance or altered hydrogen bonding .

Q. What computational strategies are employed to predict the binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite.
    • Prepare the ligand (optimize geometry with DFT at B3LYP/6-31G* level).
    • Dock into target active sites (e.g., crystal structure of β2-adrenergic receptor, PDB: 2RH1).
    • Analyze binding poses for hydrogen bonds (e.g., between -OH/-NH groups and Asp113) and hydrophobic interactions .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Calculate RMSD and free energy (MM-PBSA) to rank analogs .

Q. How should researchers address contradictions in experimental data regarding pharmacokinetic properties across different in vivo models?

Methodological Answer:

  • Hypothesis Testing :
    • Variable 1 : Species-specific metabolism. Compare hepatic microsomal stability (human vs. rodent) using LC-MS/MS to quantify metabolite formation .
    • Variable 2 : Blood-brain barrier (BBB) penetration. Measure logP (experimental: shake-flask method; computational: XLogP3) and perform in situ perfusion assays in rats .
  • Cross-Model Validation :
    • Replicate studies in parallel using identical dosing regimens and analytical methods (e.g., plasma protein binding via equilibrium dialysis) .
    • Apply PBPK modeling to extrapolate human pharmacokinetics from rodent data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.